molecular formula C5H2Cl2N2O B588609 2-Chloropyrimidine-4-carbonyl chloride CAS No. 149849-93-4

2-Chloropyrimidine-4-carbonyl chloride

Cat. No.: B588609
CAS No.: 149849-93-4
M. Wt: 176.984
InChI Key: LMTSRHRQRKAZEN-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carbonyl chloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrimidine-4-carbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with hydrochloric acid and sodium nitrite at low temperatures to form 2-chloropyrimidine, which is then further reacted with thionyl chloride to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using pyrimidine-N-oxides as starting materials. These methods are designed to achieve high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrimidine-4-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, thionyl chloride, and various nucleophiles such as amines and alcohols. Reaction conditions often involve low temperatures and controlled environments to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyrimidine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

2-Chloropyrimidine-4-carbonyl chloride (CAS No. 149849-93-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This compound is synthesized through various chemical pathways and serves as an important intermediate in the development of pharmaceuticals and agrochemicals.

  • Molecular Formula : C5H3ClN2O
  • Molecular Weight : 176.99 g/mol
  • Structure : The compound features a chlorinated pyrimidine ring with a carbonyl chloride functional group at the 4-position, which contributes to its reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study reported the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
K. pneumoniae64 µg/mL

The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its antibacterial efficacy .

Antiviral Activity

This compound has also been investigated for its antiviral properties. It has shown promise as an inhibitor of viral replication in cell cultures, particularly against viruses such as Zika virus (ZIKV) and Dengue virus (DENV).

VirusEffective Concentration (EC50)
ZIKV2.4 µM
DENV-21.4 µM

The compound's antiviral action is believed to involve interference with viral RNA synthesis, thereby inhibiting the replication cycle of the virus .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. By reducing the production of prostaglandins, this compound can alleviate inflammation and associated pain.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of various pyrimidine derivatives, including this compound, against different cancer cell lines. The results indicated that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics.
    Cell LineIC50 (µM)
    MDA-MB45329.1
    MCF-715.3
    These findings suggest that modifications in the structure can enhance anticancer activity, making it a candidate for further drug development .
  • Antioxidant Activity : Another investigation highlighted the antioxidant properties of this compound, where it demonstrated significant free radical scavenging activity compared to standard antioxidants.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Pathways : The carbonyl group facilitates nucleophilic attack by biological molecules, leading to inhibition of key enzymes involved in inflammation and infection.
  • Cell Membrane Interaction : The lipophilicity of the compound aids in penetrating cell membranes, allowing it to exert effects on intracellular processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloropyrimidine-4-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via chlorination of pyrimidine derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, chlorination of 4-cyanopyrimidine derivatives under anhydrous conditions at 60–80°C for 6–12 hours typically yields the target compound. Optimization of solvent (e.g., dichloromethane or toluene) and stoichiometric ratios (e.g., excess SOCl₂) improves yield . Post-reaction purification via vacuum distillation or recrystallization is critical to remove unreacted reagents. Monitoring reaction progress with TLC or HPLC is recommended .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the presence of the carbonyl chloride group and aromatic protons.
  • FT-IR spectroscopy to identify the C=O stretch (~1750 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion verification.
  • Elemental analysis to validate stoichiometry.
    Purity assessment via HPLC with a C18 column (acetonitrile/water gradient) ensures ≥95% purity .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon or nitrogen) in sealed, amber glass vessels at –20°C. Desiccants like molecular sieves or silica gel should be used in storage containers. Regular stability checks via NMR or IR are advised to detect degradation (e.g., formation of carboxylic acid derivatives) .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or dimerization) be minimized during synthesis?

  • Methodological Answer :

  • Controlled reagent addition : Slow addition of chlorinating agents (e.g., SOCl₂) to prevent exothermic side reactions.
  • Temperature modulation : Maintain reaction temperatures below 80°C to avoid thermal decomposition.
  • Solvent selection : Use anhydrous solvents (e.g., dry DCM) and pre-purify via distillation.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture.
    Post-reaction quenching with dry ice or controlled neutralization (e.g., NaHCO₃) mitigates residual acidity .

Q. What catalytic systems are effective for coupling reactions involving this compound in heterocyclic synthesis?

  • Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh₃)₄ or Pd(dba)₂) enable Suzuki-Miyaura cross-coupling with boronic acids to form biaryl derivatives. For nucleophilic substitutions (e.g., amination), CuI/1,10-phenanthroline systems in DMF at 100°C achieve >80% yield. Recent studies highlight Buchwald-Hartwig amination using BrettPhos-Pd-G3 for selective C-N bond formation . Optimization of ligand-electron effects (e.g., bulky phosphines) reduces undesired byproducts .

Q. How does steric and electronic modulation of this compound influence its reactivity in multi-step syntheses?

  • Methodological Answer :

  • Steric effects : The 2-chloro group directs electrophilic substitution to the 5-position of the pyrimidine ring.
  • Electronic effects : The electron-withdrawing carbonyl chloride enhances electrophilicity at the 4-position, facilitating nucleophilic attacks (e.g., by amines or alcohols).
    Computational studies (DFT) predict activation barriers for SNAr reactions, aiding in solvent selection (polar aprotic solvents like DMF preferred) . Kinetic experiments under varying pH (3–9) reveal optimal reactivity in mildly acidic conditions (pH 5–6) .

Q. Data Contradiction Analysis

Q. Discrepancies in reported yields for nucleophilic substitutions: How to reconcile conflicting literature data?

  • Methodological Answer : Variability often arises from differences in:

  • Catalyst loading : Higher Pd/Cu ratios (5–10 mol%) may inflate yields but increase cost.
  • Substrate purity : Impurities in starting materials (e.g., residual moisture) reduce effective reactivity.
  • Reaction monitoring : Inconsistent use of real-time analytics (e.g., in situ IR vs. offline HPLC) leads to incomplete conversion tracking.
    Standardize protocols using high-purity reagents and validate yields via triplicate runs with error margins .

Q. Safety and Compliance

Q. What are the critical safety protocols for handling this compound in academic labs?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity.
  • Spill management : Neutralize spills with sodium bicarbonate or vermiculite; avoid water to prevent exothermic reactions.
  • Waste disposal : Collect in halogenated waste containers and incinerate at ≥1,200°C.
    Refer to OSHA guidelines (29 CFR 1910.1450) and institutional EH&S protocols .

Properties

IUPAC Name

2-chloropyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTSRHRQRKAZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664643
Record name 2-Chloropyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149849-93-4
Record name 2-Chloropyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12 drops of dimethylformamide was added to a solution of 3.0 g (18.9 mmol) of 2-chloropyrimidine-4-carboxylic acid in 60 ml of thionyl chloride. The reaction was then refluxed for 6 hours. After cooling to room temperature, excess thionyl chloride was removed on a rotary evaporator and the residue distilled (boiling point approximately 100° C./1 mbar). 2.95 g of product, corresponding to a yield of 88 percent relative to the 2-chloropyrimidine-4-carboxylic acid used, which crystallized in the receiving flask, was obtained. The melting point of the product was 52.2° to 53.1° C. Other data for the product was:
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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